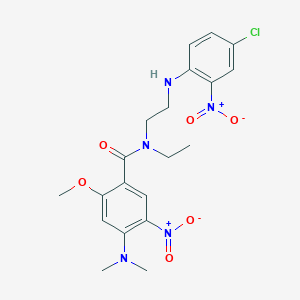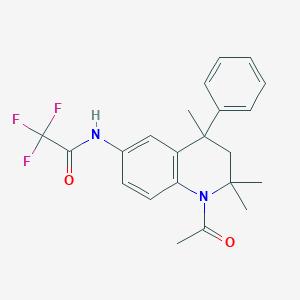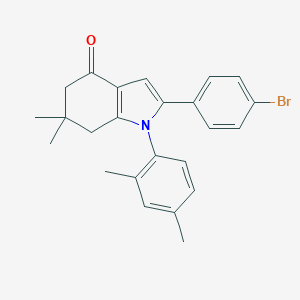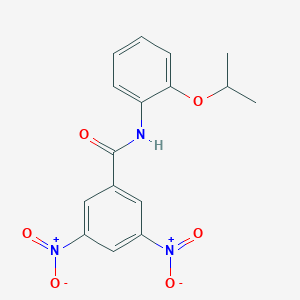
N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with multiple functional groups, including chloro, nitro, dimethylamino, and methoxy groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the aromatic ring using nitrating agents such as nitric acid and sulfuric acid.
Amination: Substitution of nitro groups with amino groups using reducing agents like tin(II) chloride or catalytic hydrogenation.
Coupling Reactions: Formation of the amide bond through reactions between amines and carboxylic acid derivatives, often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as iron powder and hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Tin(II) chloride, catalytic hydrogenation.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines, while oxidation can produce nitro derivatives.
科学研究应用
N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the nitro and amino groups may participate in redox reactions, while the dimethylamino and methoxy groups can influence the compound’s solubility and membrane permeability.
相似化合物的比较
Similar Compounds
N-(4-chloro-2-nitrophenyl)-2-nitrobenzamide: Shares similar functional groups but differs in the substitution pattern on the benzene ring.
N-(4-chloro-2-nitrophenyl)-4-(dimethylamino)-2-methoxybenzamide: Lacks the ethyl group, affecting its chemical properties and reactivity.
Uniqueness
N-(2-{4-chloro-2-nitroanilino}ethyl)-4-(dimethylamino)-N-ethyl-5-nitro-2-methoxybenzamide is unique due to its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H24ClN5O6 |
|---|---|
分子量 |
465.9g/mol |
IUPAC 名称 |
N-[2-(4-chloro-2-nitroanilino)ethyl]-4-(dimethylamino)-N-ethyl-2-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C20H24ClN5O6/c1-5-24(9-8-22-15-7-6-13(21)10-16(15)25(28)29)20(27)14-11-18(26(30)31)17(23(2)3)12-19(14)32-4/h6-7,10-12,22H,5,8-9H2,1-4H3 |
InChI 键 |
PXIBHFYOYTVAAT-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2OC)N(C)C)[N+](=O)[O-] |
规范 SMILES |
CCN(CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2OC)N(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B400017.png)
![5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B400020.png)

![2-Chloro-6-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400024.png)

![1,8-Dibromo-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B400027.png)

![4-({[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B400030.png)

![N-(4-amino-3,5-dichlorophenyl)-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B400035.png)
![[2-Methoxy-4-[(4-piperazin-1-ylphenyl)iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B400036.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B400038.png)
![2-ethoxy-4-[(2-{3-nitro-4-methylphenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-iodophenyl acetate](/img/structure/B400040.png)
